N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide
Description
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide is a complex azo dye derivative characterized by:
- A chloro-dinitrophenyl azo backbone, contributing to its chromophoric properties.
- Methoxyethoxy substituents at positions 4 and 5, enhancing solubility and influencing intermolecular interactions.
This compound is structurally tailored for applications in dyes, pigments, or specialized chemical synthesis. Regulatory records indicate its registration under CAS-related listings (e.g., 2056-10-10) with industrial availability .
Properties
CAS No. |
36379-03-0 |
|---|---|
Molecular Formula |
C22H27ClN6O9 |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)-5-[2-(2-methoxyethoxy)ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H27ClN6O9/c1-14(30)25-17-12-19(24-4-5-37-8-6-35-2)21(38-9-7-36-3)13-18(17)26-27-22-16(23)10-15(28(31)32)11-20(22)29(33)34/h10-13,24H,4-9H2,1-3H3,(H,25,30) |
InChI Key |
JPBIQFJXZOMMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4,6-dinitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative containing methoxyethoxy groups under alkaline conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The presence of chloro and nitro groups enhances its reactivity and potential to form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Crystallinity
Key Findings:
- Cyano-substituted analog (N-{2-[2-(2-Cyano-4,6-dinitrophenyl)-diazenyl]-5-(diethylamino)phenyl}acetamide): Replacing chlorine with a cyano group introduces substituent disorder in the crystal lattice, as observed via X-ray diffraction (R-factor = 0.067). The cyano group increases electron-withdrawing effects, reducing planarity compared to chloro analogs . Intramolecular N–H⋯N hydrogen bonding stabilizes the diazenyl-amine interaction .
- The iodo derivative (C21H25IN6O8, 616.36 g/mol) shows enhanced steric hindrance due to the bulky iodine atom .
Table 1: Substituent Impact on Structural Properties
Physicochemical Properties
Key Findings:
- Solubility: Methoxyethoxy groups in the target compound improve water solubility compared to diethylamino () or allyl groups (CAS 79295-92-4) .
- Thermal Stability : The chloro-dinitrophenyl core confers high thermal stability (melting point >400°C in allyl-substituted analogs) .
Table 2: Physical Properties Comparison
Key Findings:
- Endocrine Disruption: The target compound and its diethylamino variant (CAS N/A) act as androgen receptor antagonists, inhibiting receptor activity by >50% at 1 mg/L concentrations. This contrasts with non-halogenated analogs, which show negligible endocrine effects .
- Metabolic Impact: Chloro and bromo derivatives induce cytochrome P450 2K, suggesting hepatotoxicity risks. Cyano analogs lack this effect, likely due to reduced bioactivation .
Table 3: Toxicity Comparison
Regulatory and Industrial Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
